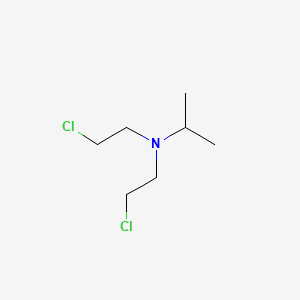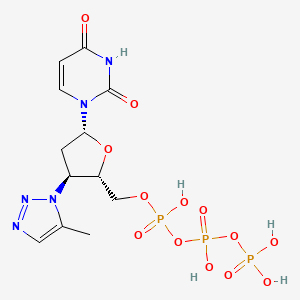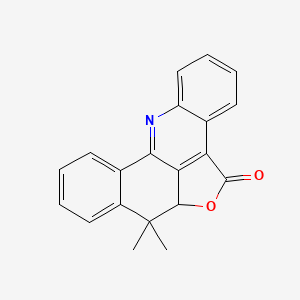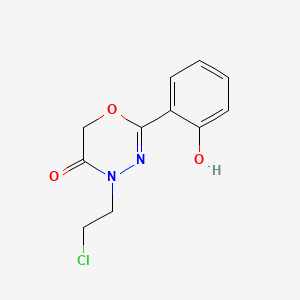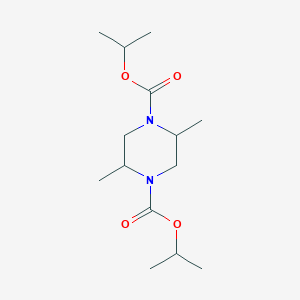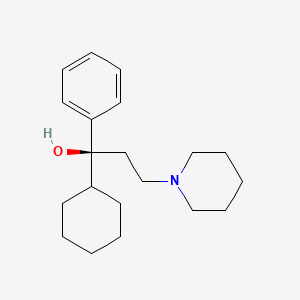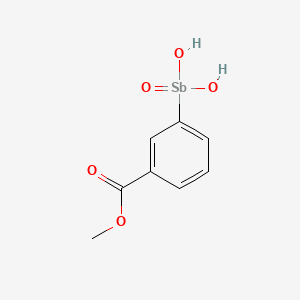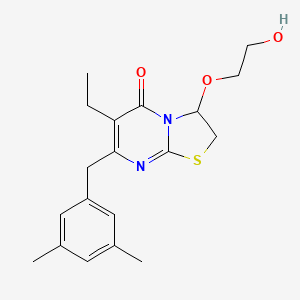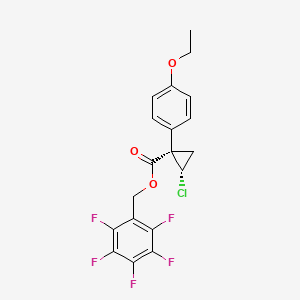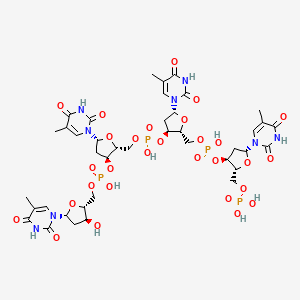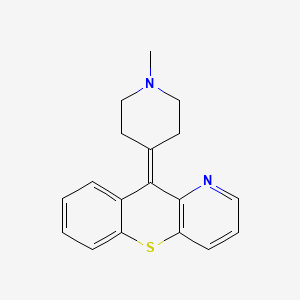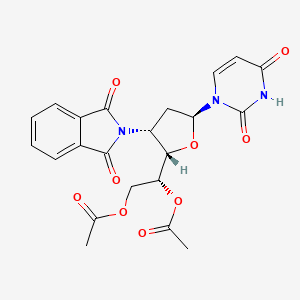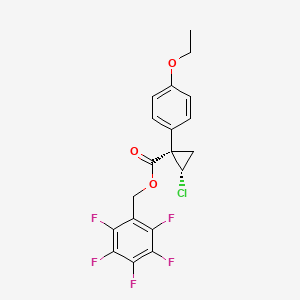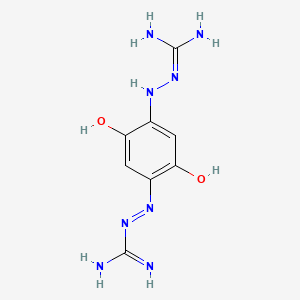
(2E,2'E)-2,2'-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide is a complex organic compound characterized by its unique structure, which includes a cyclohexa-diene ring with hydroxyl groups and a dihydrazinecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyclohexa-diene ring: This can be achieved through Diels-Alder reactions or other cyclization methods.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the dihydrazinecarboximidamide moiety: This step may involve hydrazine derivatives and carboximidamide precursors under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biochemical interactions or as a probe in molecular biology experiments.
Medicine
In medicine, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxamide
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxylate
Uniqueness
The uniqueness of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide lies in its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
92352-38-0 |
|---|---|
Formule moléculaire |
C8H12N8O2 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
1-[4-[2-(diaminomethylidene)hydrazinyl]-2,5-dihydroxyphenyl]iminoguanidine |
InChI |
InChI=1S/C8H12N8O2/c9-7(10)15-13-3-1-5(17)4(2-6(3)18)14-16-8(11)12/h1-2,13,17-18H,(H3,11,12)(H4,9,10,15) |
Clé InChI |
CXMHOKVZNMMKKF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)N=NC(=N)N)O)NN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


